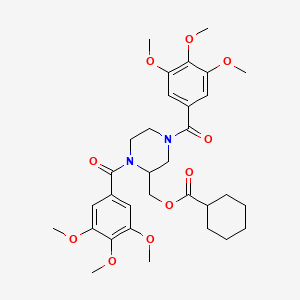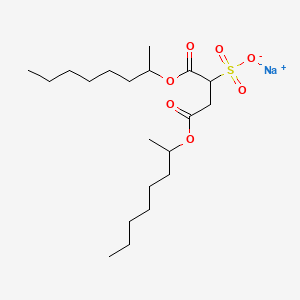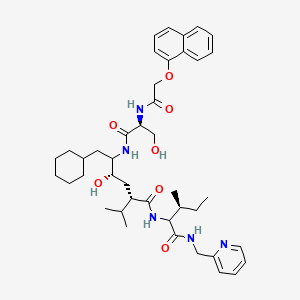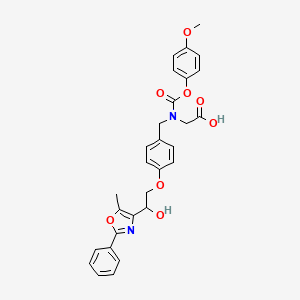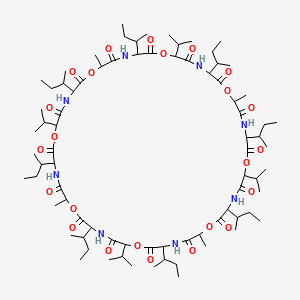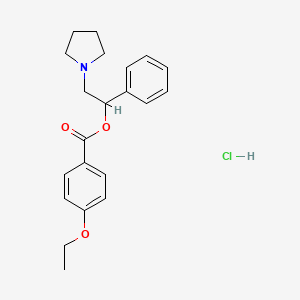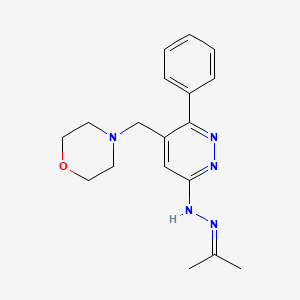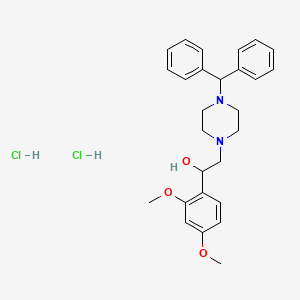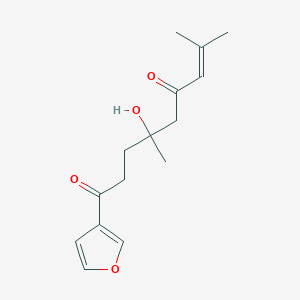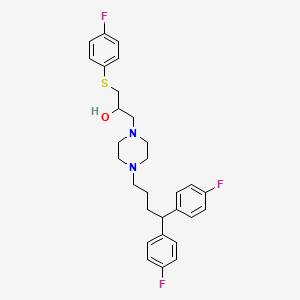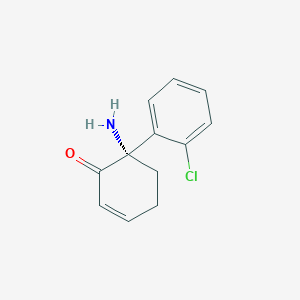
Dehydronorketamine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Dehydronorketamine, (S)-, is synthesized through the dehydrogenation of norketamine. The synthetic route involves the oxidation of norketamine using specific reagents and conditions. Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Dehydronorketamine, (S)-, undergoes various chemical reactions, including:
Oxidation: The primary reaction for its formation from norketamine.
Reduction: It can be reduced back to norketamine under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common reagents used in these reactions include oxidizing agents for dehydrogenation and reducing agents for the reverse reaction. The major products formed from these reactions are norketamine and other minor metabolites .
Applications De Recherche Scientifique
Dehydronorketamine, (S)-, has several scientific research applications:
Chemistry: Used as a reference compound in the study of ketamine metabolism and its derivatives.
Biology: Investigated for its interactions with nicotinic acetylcholine receptors and its potential effects on neural pathways.
Mécanisme D'action
Dehydronorketamine, (S)-, exerts its effects primarily through its action as a negative allosteric modulator of the α7-nicotinic acetylcholine receptor. This modulation affects the receptor’s response to acetylcholine, potentially influencing neural signaling pathways involved in mood regulation . Unlike ketamine and some of its other metabolites, dehydronorketamine, (S)-, has minimal activity at the NMDA receptor .
Comparaison Avec Des Composés Similaires
Dehydronorketamine, (S)-, is compared with other ketamine metabolites such as:
Norketamine: The immediate precursor, which is also a metabolite of ketamine.
Hydroxynorketamine: Another metabolite with potential antidepressant effects.
Arketamine and Esketamine: Enantiomers of ketamine with distinct pharmacological profiles.
Dehydronorketamine, (S)-, is unique due to its selective modulation of the α7-nicotinic acetylcholine receptor and its distinct metabolic pathway .
Propriétés
Numéro CAS |
153381-94-3 |
|---|---|
Formule moléculaire |
C12H12ClNO |
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
(6S)-6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-3,5-7H,4,8,14H2/t12-/m0/s1 |
Clé InChI |
BXBPJMHHWPXBJL-LBPRGKRZSA-N |
SMILES isomérique |
C1C[C@@](C(=O)C=C1)(C2=CC=CC=C2Cl)N |
SMILES canonique |
C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


